ER degrader 8

Blood-brain barrier penetration Brain metastasis Pharmacokinetics

CNS-metastatic ER+ breast cancer models require brain-penetrant ER degraders; brain-impermeant or low-penetrance SERDs yield false-negative efficacy readouts in intracranial xenografts. ER Degrader 8 (SCR-6852/SIM0270) addresses this with a brain-to-plasma ratio 4-10× higher than camizestrant and GDC-9545, delivering significant survival prolongation in the intracranial MCF-7 model. • Equipotent degradation of wild-type ERα and ESR1 mutants (Y537S, D538G); superior anti-proliferative potency vs. elacestrant in endocrine-resistance panels • 100% maximal inhibition in nuclear translocation assays; ~500-fold selectivity window over PR/AR; no uterotropic activity in rats • Phase Ib clinical data with CDK4/6 and mTOR inhibitors provides human PK/PD benchmarks absent from preclinical-only tool compounds

Molecular Formula C47H48F3N5O5
Molecular Weight 819.9 g/mol
Cat. No. B12388099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER degrader 8
Molecular FormulaC47H48F3N5O5
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)C8C(COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F
InChIInChI=1S/C47H48F3N5O5/c48-36-2-1-3-37(49)44(36)35-25-60-41-22-32(56)6-8-34(41)43(35)29-4-9-39(38(50)21-29)53-16-12-28(13-17-53)23-52-18-14-47(15-19-52)26-54(27-47)31-5-7-33-30(20-31)24-55(46(33)59)40-10-11-42(57)51-45(40)58/h1-9,20-22,28,35,40,43,56H,10-19,23-27H2,(H,51,57,58)/t35-,40?,43+/m0/s1
InChIKeyKROWILXZUCGCBL-QEFFCHJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ER Degrader 8 (SCR-6852/SIM0270) – Product Identity and Class Positioning for SERD Procurement


ER degrader 8, synonymously designated SCR-6852 or SIM0270, is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that binds the ligand-binding domain of estrogen receptor alpha (ERα) and induces its proteasomal degradation [1]. Its molecular formula is C₄₇H₄₈F₃N₅O₅ with a molecular weight of 819.91 Da . The compound is disclosed in patent WO2023241598A1 and has advanced into Phase I clinical evaluation (NCT05293964) for ER+/HER2− advanced or metastatic breast cancer [2].

ER Degrader 8 Procurement: Why Not All SERDs or PROTACs Are Interchangeable


ER-targeting degraders span structurally and mechanistically distinct subclasses—injectable SERDs (fulvestrant), oral SERDs with varied brain penetrance (elacestrant, camizestrant), oral PROTACs (ARV-471), and incomplete degraders (AZD9496)—each with divergent pharmacokinetic, tissue-distribution, and mutant-ER coverage profiles [1]. ER degrader 8 (SCR-6852) differentiates itself by combining oral bioavailability, high blood-brain barrier penetration (brain-to-plasma ratio 4–10× above in-class oral SERD competitors), pure antagonism without partial agonist activity, and equipotent degradation of both wild-type and ESR1-mutant ERα, making generic substitution with a lower-penetrance or incomplete degrader scientifically unsound for applications requiring CNS tumor coverage or mutant-ER targeting [2].

ER Degrader 8 – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Brain-to-Plasma Ratio Superiority Over Competing Oral SERDs (Camizestrant, GDC-9545)

In a head-to-head brain distribution study in MCF-7 tumor-bearing mice, SCR-6852 (ER degrader 8) at 10 mg/kg p.o. achieved a brain-to-plasma concentration ratio 4- to 10-fold higher than the oral SERDs camizestrant (AZD-9833) and GDC-9545 administered at the same dose, with fulvestrant (250 mg/kg s.c.) serving as a negligible-CNS-exposure baseline [1]. This property translates into significant survival prolongation in an intracranial MCF-7 xenograft model versus fulvestrant [2].

Blood-brain barrier penetration Brain metastasis Pharmacokinetics

In Vivo Tumor Regression: 10 mg/kg Oral SCR-6852 Superior to 250 mg/kg Subcutaneous Fulvestrant

In an MCF-7 subcutaneous xenograft model, daily oral administration of SCR-6852 at 10 mg/kg produced tumor shrinkage, an outcome superior to that achieved with fulvestrant at 250 mg/kg administered by weekly subcutaneous injection [1]. Tumor growth inhibition was dose-dependent from 0.3 to 10 mg/kg of SCR-6852, while fulvestrant at its maximally tolerated regimen could not induce comparable regression [1].

Xenograft efficacy Tumor regression In vivo pharmacology

ERα Degradation Potency: DC50 1.05 nM in MCF-7 Cells, Comparable to Fulvestrant

SCR-6852 induces ERα degradation in MCF-7 breast cancer cells with a half-maximal degradation concentration (DC50) of 1.05 ± 0.35 nM and a maximal degradation (Dmax) of 57.6%, values comparable to fulvestrant in the same In-Cell Western (ICW) assay [1]. In contrast, AZD9496, an incomplete ERα degrader, showed lower maximal ERα degradation rates, particularly in CAMA-1 and HCC1500 cell lines [2].

ERα degradation DC50 SERD potency

Anti-Proliferative Activity Against ESR1-Mutant Cells: SCR-6852 More Potent Than Approved Oral SERD Elacestrant (RAD-1901)

SCR-6852 strongly inhibited proliferation of MCF-7 cell lines harboring the clinically relevant ESR1 mutations Y537S and D538G with potency comparable to fulvestrant and superior to the FDA-approved oral SERD elacestrant (RAD-1901) [1]. While elacestrant is approved for ESR1-mutant breast cancer, its relative potency against mutant ERα-driven proliferation was meaningfully lower than that of SCR-6852 in side-by-side MCF-7 isogenic cell viability assays [1].

ESR1 mutation Endocrine resistance Y537S D538G

ER Selectivity and Lack of Agonist Activity: Pure Antagonist Profile vs. Tamoxifen (SERM)

SCR-6852 exhibits pure ERα antagonism with 100% maximal inhibition in a nuclear translocation assay, identical to fulvestrant and distinct from the partial agonist activity of 4-OH-tamoxifen [1]. It shows approximately 500-fold selectivity over progesterone receptor (PR) and androgen receptor (AR) and no agonist/antagonist activities on a panel of safety-relevant off-targets (Eurofins SAFETYscan E/IC50 ELECT-78 panel) [1]. In a rat uterotropic assay, SCR-6852 at 10 mg/kg did not stimulate uterine weight, confirming lack of endometrial agonism [2].

Pure antagonist Selectivity SERM vs. SERD

Clinical Translation Status: Phase Ib Combination Data vs. Preclinical-Only Comparators

ER degrader 8 (SIM0270) has completed Phase Ia monotherapy and Phase Ib combination dose-escalation studies (with palbociclib and everolimus), demonstrating acceptable safety, tolerability, and promising clinical activity in ER+/HER2− advanced breast cancer patients, with Phase Ib results presented at SABCS 2024 and ASCO 2025 [REFS-1, REFS-2]. This clinical entry distinguishes SIM0270 from numerous preclinical-only ER degraders and PROTACs (e.g., ERD-308, PROTAC ERα Degrader-8 compound ii-56) that lack human safety and efficacy data, providing procurement justification for translational research groups requiring compounds with human pharmacokinetic and tolerability benchmarks [3].

Clinical translation Phase 1 Combination therapy

ER Degrader 8 – Recommended Application Scenarios Backed by Quantitative Evidence


Breast Cancer Brain Metastasis (BCBM) Modeling: Intracranial Tumor Growth Inhibition and Survival Studies

ER degrader 8 is the SERD of choice for intracranial ER+ breast cancer xenograft models. Its brain-to-plasma ratio, 4–10× higher than camizestrant and GDC-9545, coupled with significant survival prolongation in the intracranial MCF-7 model, directly supports studies of CNS-metastatic ER+ disease where brain-impermeant degraders (fulvestrant) or lower-penetrance oral SERDs yield false-negative efficacy readouts [1].

ESR1-Mutant Endocrine-Resistance Profiling and Drug Screening

With superior anti-proliferative potency against MCF-7 cells bearing ESR1 Y537S and D538G mutations compared to the approved oral SERD elacestrant, SCR-6852 is the preferred reference degrader for endocrine-resistance panels, combination screens with CDK4/6 inhibitors, and mechanistic studies of ligand-binding domain mutation-driven resistance [2].

Pure ER Antagonism Studies Requiring Absence of Partial Agonist Confounds

SCR-6852's 100% maximal inhibition in nuclear translocation assays, ~500-fold selectivity window over PR/AR, and confirmed lack of uterotropic activity in rats make it the appropriate degrader for transcriptomic and epigenomic studies of ER signaling where residual partial agonism (as seen with tamoxifen-class SERMs) would confound interpretation of ER target gene regulation [3].

Translational Pharmacology Bridging Preclinical PD to Clinical Trial Design

SIM0270's Phase Ib clinical data demonstrating safety and activity in combination with CDK4/6 inhibitors and mTOR inhibitors provide a human PK/PD benchmark absent from preclinical-only degrader tool compounds, making it a strategically relevant comparator for academic and industry groups seeking to contextualize novel degrader candidates against a clinically validated brain-penetrant oral SERD [4].

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